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Compound of Interest

Compound Name: CFL-137

Cat. No.: B042665 Get Quote

An In-Depth Technical Guide to CFL-137: A Potent Inhibitor of KRasG12C

This guide provides a comprehensive overview of the physical, chemical, and biological

properties of CFL-137, a compound identified as a potent and selective inhibitor of the

KRasG12C mutation. CFL-137, chemically known as 2-Hydroxy-1-naphthaldehyde, has

demonstrated significant anti-proliferative activity in preclinical models, making it a compound

of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties
CFL-137 is a solid, crystalline compound with the following properties:

Property Value Reference

Chemical Name 2-Hydroxy-1-naphthaldehyde [1][2][3]

Molecular Formula C₁₁H₈O₂ [1][2]

Molecular Weight 172.18 g/mol

Melting Point 79-80 °C

Boiling Point 163-166 °C at 8 mmHg

Appearance Slightly colored solid

Solubility Soluble in ethanol
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Biological Activity
CFL-137 is a covalent inhibitor that specifically targets the cysteine residue of the KRasG12C

mutant protein. This mutation is a key oncogenic driver in a variety of cancers, including non-

small cell lung cancer. By binding to this mutant, CFL-137 locks the KRas protein in an inactive,

GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell growth

and survival.

In Vitro Anti-proliferative Activity
CFL-137 has been shown to inhibit the proliferation of various cancer cell lines harboring the

KRasG12C mutation. The half-maximal inhibitory concentration (IC₅₀) values from a 72-hour

cell viability assay are summarized below:

Cell Line Cancer Type KRas Mutation IC₅₀ (µM)

H1792 Lung G12C 11.4

H358 Lung G12C 12.3

SW1573 Lung G12C 24.2

MiaPaca2 Pancreatic G12C 24.5

PANC-1 Pancreatic G12D 27.63

SW480 Colon G12V 44.5

A549 Lung G12S 43.3

BxPC3 Pancreatic WT 46.9

LCLC-103H Lung WT 32.4

HCA-7 Colon WT 26.2

MRC-5
Normal Lung

Fibroblast
WT 25.0

HUVEC-TERT Normal Endothelial WT 10.8

CCD-986Sk
Normal Skin

Fibroblast
WT 66.2
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Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

In Vivo Efficacy
In a subcutaneous xenograft mouse model using the H1792 human lung cancer cell line

(KRasG12C mutant), intraperitoneal administration of CFL-137 resulted in a significant

reduction in tumor growth.

Animal Model Cell Line Treatment Dosage Result

NOD/SCID

female mice

H1792

(KRasG12C)
CFL-137 (i.p.)

5 mg/kg, 15

mg/kg, 30 mg/kg

Dose-dependent

tumor growth

inhibition.

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

Experimental Protocols
Synthesis of CFL-137 (2-Hydroxy-1-naphthaldehyde)
This protocol is adapted from a standard organic synthesis procedure.

Materials:

β-naphthol

95% Ethanol

Sodium hydroxide (NaOH)

Chloroform (CHCl₃)

Hydrochloric acid (HCl, sp. gr. 1.18)

Deionized water

Equipment:

2-L three-necked round-bottom flask
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Reflux condenser

Mercury-sealed stirrer

Dropping funnel

Steam bath

Distillation apparatus

Separatory funnel

Procedure:

In the three-necked flask, dissolve 100 g (0.69 mole) of β-naphthol in 300 g of 95% ethanol.

With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.

Heat the resulting solution to 70–80 °C on a steam bath.

Begin the dropwise addition of 131 g (1.1 moles) of chloroform. The addition rate should be

controlled to maintain gentle refluxing.

After the chloroform addition is complete, continue stirring for 1 hour.

Remove the ethanol and excess chloroform by distillation using a steam bath.

Acidify the residue with hydrochloric acid, with vigorous stirring, until the solution is acidic to

Congo red paper.

An oil will separate. Add sufficient water to dissolve any precipitated salt, then separate the

oil.

Wash the oil several times with hot water.

Purify the crude product by vacuum distillation to obtain a slightly colored distillate (boiling at

163–166 °C at 8 mmHg) which solidifies upon cooling.

Recrystallize the solid from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.
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In Vitro Cell Viability Assay (MTT Assay)
This is a general protocol for determining the IC₅₀ values of CFL-137 against cancer cell lines.

Materials:

KRasG12C mutant and wild-type cancer cell lines

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

CFL-137 stock solution (in DMSO)

96-well plates

Trypsin-EDTA

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of CFL-137 in complete culture medium from the DMSO stock. The

final DMSO concentration should be below 0.5%.

Remove the medium from the wells and add 100 µL of the CFL-137 dilutions. Include a

vehicle control (medium with DMSO) and a blank (medium only).

Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle control and plot a dose-response

curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow
KRasG12C Signaling Pathway Inhibition by CFL-137
The diagram below illustrates the mechanism of action of CFL-137. In cancer cells with the

KRasG12C mutation, the KRas protein is constitutively active, leading to the activation of

downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK and

PI3K-AKT-mTOR pathways. CFL-137 covalently binds to the mutant cysteine in KRasG12C,

locking it in an inactive state and thereby inhibiting these downstream signals.
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CFL-137 inhibits the KRasG12C signaling pathway.

Experimental Workflow for Preclinical Evaluation
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The following diagram outlines the typical workflow for the preclinical evaluation of a

KRasG12C inhibitor like CFL-137, from initial synthesis to in vivo efficacy studies.

In Vitro

In Vivo

Synthesis of CFL-137

Purification & Characterization
(Distillation, Recrystallization, NMR, MS)

In Vitro Studies

Cell Seeding
(KRasG12C & WT cell lines)

Treatment with CFL-137
(Dose-response)

Cell Viability Assay
(e.g., MTT)

IC50 Determination

In Vivo Studies

Tumor Xenograft Model
(e.g., H1792 in mice)

In Vivo Treatment
(i.p. administration)

Tumor Growth Measurement

Efficacy Evaluation
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Preclinical evaluation workflow for CFL-137.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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